molecular formula C18H21N5O2S B6924664 N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

Cat. No.: B6924664
M. Wt: 371.5 g/mol
InChI Key: AGNULPKGAHYUPY-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide is a highly specialized compound with notable applications in various fields such as chemistry, biology, and medicine. Its unique molecular structure, characterized by the presence of a thiazole ring, a triazole ring, and distinct substituents, imparts distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-11(2)14-7-5-6-8-15(14)23-12(3)19-16(22-23)17(24)21-18-20-13(9-25-4)10-26-18/h5-8,10-11H,9H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNULPKGAHYUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2C(C)C)C(=O)NC3=NC(=CS3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide typically involves multi-step organic synthesis. Key intermediates are often prepared through reactions involving alkylation, cyclization, and amide formation.

  • Alkylation: Initially, a precursor thiazole compound undergoes alkylation with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.

  • Cyclization: The alkylated intermediate then reacts with hydrazine derivatives to form the triazole ring through cyclization.

  • Amide Formation: Finally, the resultant intermediate undergoes amide coupling with a suitable carboxylic acid derivative to yield the target compound.

Industrial Production Methods

In an industrial setting, large-scale production might involve more streamlined processes such as continuous flow chemistry to enhance yield and efficiency. Reaction conditions, such as temperature, solvent selection, and catalyst use, are optimized to ensure high purity and productivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized under controlled conditions to yield sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to modify the methoxymethyl group or other substituents.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the rings, leading to functionalized derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and various electrophiles or nucleophiles for substitution reactions. Solvents like dichloromethane, acetonitrile, or dimethyl sulfoxide are commonly used, depending on the reaction.

Major Products Formed

Depending on the reaction conditions, major products include oxidized thiazole derivatives, reduced methoxymethyl compounds, and substituted triazole or thiazole derivatives. These products can be further purified and characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

  • Biology: It exhibits biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

  • Medicine: Preclinical studies have shown its potential in modulating specific biological pathways, leading to therapeutic applications in diseases like cancer or infectious diseases.

  • Industry: Its unique properties make it valuable in industrial applications, such as in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: It interacts with specific enzymes or receptors, leading to the modulation of biological pathways.

  • Pathways Involved: It can inhibit or activate key signaling pathways, affecting cellular processes like apoptosis, cell proliferation, or immune response.

Comparison with Similar Compounds

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide can be compared with similar compounds such as:

  • N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-chlorophenyl)-1,2,4-triazole-3-carboxamide

  • N-[4-(ethoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

These similar compounds share structural features but differ in substituent groups, leading to variations in their chemical properties and biological activities

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